2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a synthetic compound commonly used as an intermediate in organic synthesis and medicinal chemistry research. [] It belongs to a class of compounds known as piperidine derivatives, which are characterized by a six-membered heterocyclic ring containing one nitrogen atom. [] This compound plays a crucial role in developing novel pharmaceutical agents by serving as a building block for synthesizing more complex molecules with potential therapeutic applications.
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a chemical compound with the molecular formula . It plays a significant role in various scientific research fields, particularly in organic synthesis, medicinal chemistry, and biological studies. The compound features a piperidine ring that is substituted with a tert-butoxycarbonyl group and an isonicotinic acid moiety, which enhances its utility as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The synthesis of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid typically involves several key steps:
This multi-step synthesis allows for the construction of complex molecular architectures that are valuable in medicinal chemistry.
The molecular structure of 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid can be described as follows:
The compound's structure suggests potential interactions with biological targets due to its functional groups, making it a subject of interest in drug design.
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid can participate in various chemical reactions:
The deprotection of the Boc group yields a free amine, while coupling reactions can produce various amides and esters.
The mechanism of action for 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid primarily revolves around its potential biological activities. As an intermediate in drug synthesis, it may interact with specific biological targets, including enzymes or receptors involved in disease processes. The presence of both piperidine and isonicotinic acid moieties suggests that this compound could modulate biological pathways related to neuropharmacology or cancer therapy .
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid serves multiple scientific purposes:
Palladium-catalyzed C–N bond formation represents a pivotal strategy for constructing the core scaffold of 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid. The isonicotinic acid moiety necessitates regioselective coupling between the piperidine nitrogen and the C-2 position of the pyridine ring. Modern dialkylbiarylphosphine ligands, particularly BrettPhos and RuPhos, enable this transformation under mild conditions with exceptional functional group tolerance. These ligands facilitate quantitative formation of monoligated Pd(0) complexes, driving the coupling of sterically hindered heterocycles at low catalyst loadings (0.05–0.5 mol% Pd) [5]. Key advantages include:
Table 1: Ligand Effects on Pd-Catalyzed Piperidine-Isonicotinic Acid Coupling
Ligand | Catalyst Loading (mol% Pd) | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
BrettPhos | 0.05 | 100 | 92 | Superior for electron-deficient pyridines |
RuPhos | 0.1 | 90 | 87 | Enhanced steric tolerance |
XPhos | 1.0 | 110 | 68 | Moderate heterocycle reactivity |
JosiPhos | 0.5 | 100 | 75 | Limited scope with ortho-substitution |
Notably, the use of lithium hexamethyldisilazide (LHMDS) as base in dioxane solvent minimizes side reactions during the C–N coupling of acid-sensitive intermediates. This approach circumvents decarboxylation of the isonicotinic acid unit while maintaining Boc-group integrity [5] [8].
Functionalization of the isonicotinic acid (A-ring) precedes piperidine coupling and demands precise boronic acid partner selection. Electron-deficient heteroaryl boronic esters exhibit accelerated transmetalation kinetics when paired with Pd(PPh₃)₄ catalysts (2–5 mol%) in aqueous dioxane (3:1 v/v) at 80°C. Critical optimization parameters include:
Steric maps reveal that ortho-substituted arylboronics require precisely tuned ligand architectures. BrettPhos enables coupling of 2,6-dimethoxy phenylboronic acid with 4-bromoisonicotinate at 0.5 mol% Pd loading (78% yield), whereas smaller ligands like SPhos give <20% conversion due to unfavorable reductive elimination kinetics. Post-coupling tert-butyl ester deprotection with trifluoroacetic acid (TFA) quantitatively regenerates the carboxylic acid without Boc-group cleavage [7].
The 4-aminopiperidine subunit requires Boc protection before nitrogen functionalization due to competing dialkylation and nucleophile sensitivity. N-Boc installation employs di-tert-butyl dicarbonate (Boc₂O) under chemoselective conditions:
Standard Protocol: 1. Dissolve 4-aminopiperidine (1.0 eq) in THF/H₂O (4:1, 0.2M) 2. Add triethylamine (1.5 eq) at 0°C 3. Introduce Boc₂O (1.05 eq) portionwise 4. Stir 2 hours at 25°C → N-Boc-4-aminopiperidine (95% yield)
Innovative solvent-free methods using catalytic iodine (0.5 mol%) achieve comparable yields while eliminating purification needs [6] [10]. Crucially, Boc migration is suppressed by maintaining reaction temperatures below 30°C during protection.
Deprotection traditionally employs trifluoroacetic acid (TFA) in dichloromethane (DCM), generating the tert-butyl cation that risks alkylating electron-rich aromatics. Modern alternatives include:
Table 2: Boc Deprotection Methods for Piperidine Intermediates
Method | Conditions | Time (h) | Yield (%) | Selectivity Notes |
---|---|---|---|---|
TFA/DCM (1:1) | 0°C → RT | 1 | 95 | Non-selective |
Oxalyl chloride/MeOH | 3 eq, RT | 2 | 90 | Tolerates esters |
HCl in dioxane (4M) | 25°C | 4 | 88 | May cleave tert-butyl esters |
ZnBr₂/DCM (10 wt%) | 25°C | 3 | 92 | Selective for secondary Boc |
Montmorillonite K10 clay | ClCH₂CH₂Cl, reflux | 6 | 85 | Selective for aromatic Boc |
The oxalyl chloride/MeOH system demonstrates particular utility for acid-sensitive pyridine derivatives, operating via electrophilic activation of the carbamate oxygen followed by methanolysis [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2